molecular formula C20H15ClN2O4S2 B2743346 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1115371-54-4

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2743346
CAS No.: 1115371-54-4
M. Wt: 446.92
InChI Key: GSKCDHDFPNKTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a benzyloxy group, a phenyl group, a sulfonyl group, and an oxadiazole ring . The presence of these groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The oxadiazole ring, in particular, is a five-membered ring containing two nitrogen atoms and one oxygen atom, which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The thiophene ring and the oxadiazole ring could potentially undergo various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives are generally soluble in organic solvents but insoluble in water .

Scientific Research Applications

Corrosion Inhibition Properties

One area of application for 1,3,4-oxadiazole derivatives involves their use as corrosion inhibitors. For instance, studies have shown that these compounds can effectively protect mild steel in corrosive environments, such as sulphuric acid, by forming a protective layer on the metal surface. This protection is attributed to the adsorption of the molecules onto the steel, which can be explained through physicochemical and theoretical studies including gravimetric, electrochemical, and SEM analyses, as well as thermodynamic and kinetic parameters (Ammal, Prajila, & Joseph, 2018).

Photoluminescent Properties

Another significant application is in the field of materials science, where 1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit promising applications in creating materials that display cholesteric and nematic mesophases, alongside strong blue fluorescence emissions which have potential uses in displays and sensors (Han, Wang, Zhang, & Zhu, 2010).

Antimicrobial Activity

In the pharmaceutical and biomedical fields, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, which suggests their potential in developing new antimicrobial agents. The synthesis and structural analysis of these compounds, alongside their evaluated biological activity, underscore their significance in medicinal chemistry (Naganagowda & Petsom, 2011).

Antioxidant and Antitumor Activities

Research has also highlighted the antioxidant and antitumor activities of 1,3,4-oxadiazole derivatives. These compounds exhibit a range of biological activities, including butyrylcholinesterase inhibition, which is relevant for therapeutic applications in neurodegenerative diseases and cancer treatment. The structural modification of these molecules can lead to the development of new antiviral agents, as well as agents with anti-inflammatory and analgesic properties, showcasing their broad pharmacological potential (Khalid et al., 2016).

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S2/c21-17-10-11-19(28-17)29(24,25)13-18-22-20(23-27-18)15-6-8-16(9-7-15)26-12-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKCDHDFPNKTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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